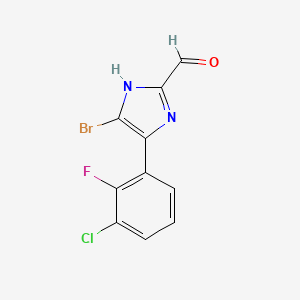
3-Fluoro-2-methoxyphenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3-fluoro-2-methoxyaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction proceeds as follows:
- Dissolve 3-fluoro-2-methoxyaniline in an inert solvent.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more scalable methods. One such method is the reaction of amines with carbon disulfide and an oxidizing agent, such as hydrogen peroxide, in the presence of a base. This method is advantageous due to its mild reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methoxyphenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Electrophilic Addition: The isothiocyanate group can react with electrophiles, such as halogens, to form halogenated derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Electrophilic Addition: Halogens such as chlorine or bromine are used as electrophiles. The reactions are carried out in non-polar solvents such as dichloromethane.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are used.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Halogenated Derivatives: Formed from electrophilic addition reactions.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methoxyphenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to modify proteins and enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-methoxyphenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The isothiocyanate group reacts with amino groups, thiol groups, and hydroxyl groups on proteins, leading to the formation of stable adducts. This modification can alter the activity of enzymes and proteins, thereby affecting cellular processes such as signal transduction, gene expression, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methoxyphenyl Isothiocyanate
- 2-Fluoro-3-methoxyphenyl Isothiocyanate
- 3-Fluoro-4-methylphenyl Isothiocyanate
Uniqueness
3-Fluoro-2-methoxyphenyl Isothiocyanate is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates .
Propiedades
Fórmula molecular |
C8H6FNOS |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
1-fluoro-3-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3 |
Clave InChI |
MUCUQDOLYUEPIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


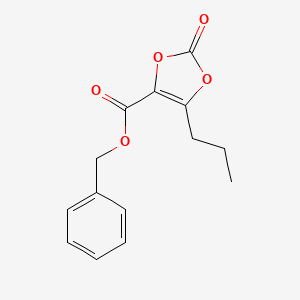
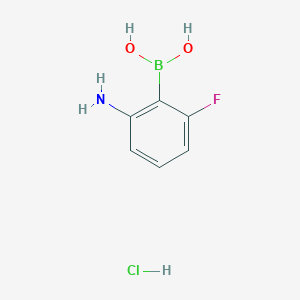
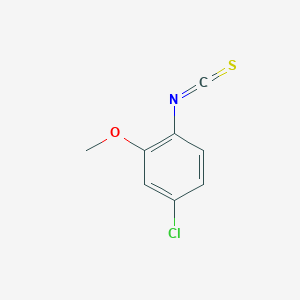
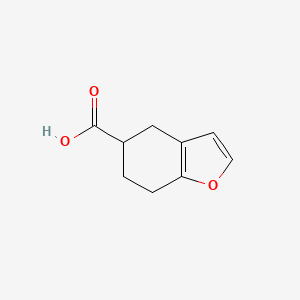


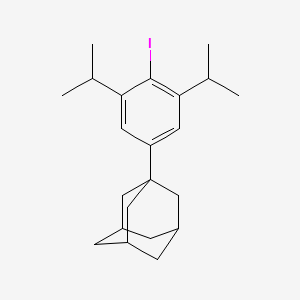
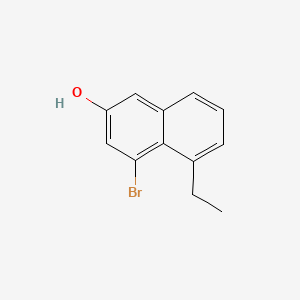
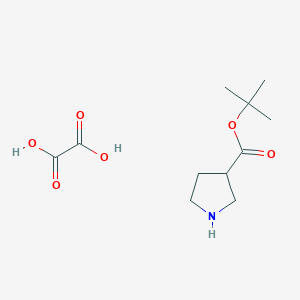
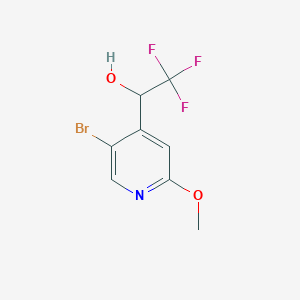

![N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide](/img/structure/B13697221.png)
![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
